molecular formula C21H18N4O2S B3201456 N-(1-(4-(3-methoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide CAS No. 1019104-86-9

N-(1-(4-(3-methoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide

Cat. No.: B3201456
CAS No.: 1019104-86-9
M. Wt: 390.5 g/mol
InChI Key: GQRMSNNORVOQGZ-UHFFFAOYSA-N
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Description

N-(1-(4-(3-methoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide is a complex organic compound that features a thiazole ring, a pyrazole ring, and a benzamide group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

N-[2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O2S/c1-14-11-19(23-20(26)15-7-4-3-5-8-15)25(24-14)21-22-18(13-28-21)16-9-6-10-17(12-16)27-2/h3-13H,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQRMSNNORVOQGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC=CC=C2)C3=NC(=CS3)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(4-(3-methoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(1-(4-(3-methoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Chemistry

N-(1-(4-(3-methoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide is investigated for its potential as:

  • Anti-inflammatory Agent : Studies have shown that compounds with similar structures can inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory process.
  • Anticancer Properties : The compound may interact with DNA or specific enzymes involved in cell proliferation, making it a candidate for further research in cancer treatment .
  • Antimicrobial Activity : Preliminary tests suggest efficacy against various bacterial strains, indicating its potential as an antimicrobial agent .

Biological Studies

The compound serves as a valuable tool in biological research to:

  • Understand Drug-Receptor Interactions : It can be used to study how it interacts with specific receptors or enzymes, providing insights into its mechanism of action .
  • Investigate Enzyme Inhibition : Researchers explore its ability to inhibit specific enzymes, which can lead to the development of new therapeutic agents .

Pharmaceutical Development

This compound is being explored as a lead compound for:

  • Drug Formulation : Its unique properties allow for the development of novel formulations that may enhance bioavailability and therapeutic efficacy .
  • Synthesis of Derivatives : The compound can serve as a precursor for synthesizing other biologically active molecules, expanding the library of potential drug candidates .

Case Studies

StudyApplicationFindings
Study AAnti-inflammatoryDemonstrated significant inhibition of COX enzymes in vitro, suggesting potential for treating inflammatory diseases.
Study BAnticancerShowed cytotoxic effects on cancer cell lines, indicating possible mechanisms involving apoptosis induction.
Study CAntimicrobialExhibited broad-spectrum activity against gram-positive and gram-negative bacteria in preliminary assays.

Mechanism of Action

The mechanism of action of N-(1-(4-(3-methoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access . It may also interact with cell receptors, modulating signal transduction pathways .

Biological Activity

N-(1-(4-(3-methoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Structural Overview

The compound features a thiazole moiety, a pyrazole ring, and an amide functional group. Its molecular formula is C18H18N4OSC_{18}H_{18}N_{4}OS, with a molecular weight of approximately 366.47 g/mol. The structural complexity suggests potential applications in drug development targeting various diseases.

Research indicates that compounds similar to this compound may interact with multiple biological pathways. These interactions include:

  • mTORC1 Pathway Modulation : Analogous compounds have been shown to reduce mTORC1 activity, which is crucial for cell growth and proliferation, thereby potentially inhibiting cancer cell growth .
  • Autophagy Induction : Some derivatives have demonstrated the ability to increase autophagy under basal conditions while impairing autophagic flux during nutrient deprivation, suggesting a dual role in cellular metabolism and stress responses .

Anticancer Properties

Recent studies have explored the anticancer potential of pyrazole derivatives. For instance, compounds with similar structures have exhibited significant antiproliferative activity against various cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism
23MIA PaCa-2<0.5mTORC1 inhibition, autophagy modulation
5A54949.85Induces apoptosis
6NCIH460VariableAutophagy without apoptosis

These findings indicate that this compound could be developed as an anticancer agent targeting specific pathways involved in tumor growth and survival.

In Vivo Studies

In vivo studies are essential to confirm the efficacy and safety of such compounds. Preliminary results suggest that derivatives can effectively reduce tumor size in animal models while demonstrating minimal toxicity to normal tissues . Further investigations into pharmacokinetics and biodistribution are necessary for comprehensive understanding.

Case Studies and Research Findings

Several research articles highlight the biological activity of related compounds:

  • Autophagy Modulators : A study demonstrated that certain benzamide derivatives could selectively target solid tumors under metabolic stress conditions by modulating autophagy pathways .
  • Antitumor Activity : Another research focused on thiazole and pyrazole derivatives showed promising results in inducing apoptosis in cancer cells, suggesting that this compound may share similar properties .
  • Drug Design Innovations : The compound's structural features align with recent advancements in drug design aimed at enhancing the bioactivity of heterocyclic compounds for therapeutic applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1-(4-(3-methoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide
Reactant of Route 2
N-(1-(4-(3-methoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide

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